molecular formula C20H33N3O3 B6782381 N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-5-methyl-1-(3-methylbutyl)pyrazole-4-carboxamide

N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-5-methyl-1-(3-methylbutyl)pyrazole-4-carboxamide

Cat. No.: B6782381
M. Wt: 363.5 g/mol
InChI Key: CXKKJKPRPDZFPW-UHFFFAOYSA-N
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Description

N-[(4-hydroxy-8-oxaspiro[45]decan-3-yl)methyl]-5-methyl-1-(3-methylbutyl)pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a spirocyclic system, a pyrazole ring, and various functional groups

Properties

IUPAC Name

N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-5-methyl-1-(3-methylbutyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3/c1-14(2)5-9-23-15(3)17(13-22-23)19(25)21-12-16-4-6-20(18(16)24)7-10-26-11-8-20/h13-14,16,18,24H,4-12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKKJKPRPDZFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCC(C)C)C(=O)NCC2CCC3(C2O)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxy-8-oxaspiro[45]decan-3-yl)methyl]-5-methyl-1-(3-methylbutyl)pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors

    Formation of the Spirocyclic System: This step often involves a cyclization reaction where a linear precursor undergoes intramolecular cyclization to form the spirocyclic structure. Common reagents for this step include strong acids or bases to facilitate the cyclization.

    Construction of the Pyrazole Ring: The pyrazole ring is typically formed through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

    Introduction of Functional Groups: The final step involves the introduction of the hydroxy, oxo, and carboxamide groups. This can be achieved through various functional group transformations, such as oxidation, reduction, and amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-5-methyl-1-(3-methylbutyl)pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield a secondary alcohol.

Scientific Research Applications

N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-5-methyl-1-(3-methylbutyl)pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-5-methyl-1-(3-methylbutyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-5-methyl-1-(3-methylbutyl)pyrazole-4-carboxamide: Unique due to its spirocyclic system and specific functional groups.

    This compound: Similar in structure but may have different substituents or functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of a spirocyclic system, a pyrazole ring, and various functional groups, which confer distinct chemical and biological properties.

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